N-isopropyl-2-(4-methoxyphenyl)-2H-benzo[f]indazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isopropyl-2-(4-methoxyphenyl)-2H-benzo[f]indazol-3-amine is a synthetic compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-2-(4-methoxyphenyl)-2H-benzo[f]indazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of hypervalent iodine reagents, such as iodoxybenzoic acid, to promote oxidative N-N bond formation . The reaction is usually carried out in solvents like dimethoxyethane or dichloroethane, with the reaction mixture being stirred at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
N-isopropyl-2-(4-methoxyphenyl)-2H-benzo[f]indazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted indazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-isopropyl-2-(4-methoxyphenyl)-2H-benzo[f]indazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of N-isopropyl-2-(4-methoxyphenyl)-2H-benzo[f]indazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation and apoptosis. The compound has been shown to affect the p53/MDM2 pathway, leading to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-methyl-2-(4-methoxyphenyl)-1,2-dihydro-3H-indazol-3-one: Another indazole derivative with similar biological activities.
2-phenyl-2H-indazole: Known for its antimicrobial and anti-inflammatory properties.
Uniqueness
N-isopropyl-2-(4-methoxyphenyl)-2H-benzo[f]indazol-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its isopropyl and methoxyphenyl groups contribute to its unique pharmacological profile, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C21H21N3O |
---|---|
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-N-propan-2-ylbenzo[f]indazol-3-amine |
InChI |
InChI=1S/C21H21N3O/c1-14(2)22-21-19-12-15-6-4-5-7-16(15)13-20(19)23-24(21)17-8-10-18(25-3)11-9-17/h4-14,22H,1-3H3 |
InChI-Schlüssel |
MLOONGBHIRQQKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1=C2C=C3C=CC=CC3=CC2=NN1C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.